N'-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
Properties
CAS No. |
303106-41-4 |
|---|---|
Molecular Formula |
C18H16N4O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c1-25-15-7-3-5-13(9-15)16-10-17(21-20-16)18(24)22-19-11-12-4-2-6-14(23)8-12/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
DBUAMNZOVDLIHH-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole-Carbohydrazide Intermediate
The synthesis begins with the preparation of 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, the precursor for subsequent condensation. Source outlines a general protocol for analogous pyrazole-carbohydrazides:
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Ethyl 3-(3-Methoxyphenyl)-1H-pyrazole-5-carboxylate Synthesis :
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Hydrazide Formation :
Key Reaction Parameters :
Condensation with 3-Hydroxybenzaldehyde
The final step involves Schiff base formation between the carbohydrazide intermediate and 3-hydroxybenzaldehyde. Source and provide validated protocols for analogous hydrazones:
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Reaction Setup :
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Reflux Conditions :
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Workup :
Critical Optimization Factors :
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Acid Catalyst : Acetic acid enhances reaction rate without over-protonating the hydrazide.
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Solvent Polarity : Ethanol balances solubility and facilitates Schiff base formation.
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Source demonstrates microwave-enhanced condensation for related pyrazoles, reducing reaction times:
Advantages :
Analytical Characterization
Spectroscopic Validation
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IR Spectroscopy :
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¹H NMR (DMSO-d₆) :
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Mass Spectrometry :
Comparative Analysis of Methods
| Method | Reaction Time | Yield (%) | Solvent | Catalyst |
|---|---|---|---|---|
| Conventional Reflux | 2–4 hours | 60–75 | Ethanol | Acetic acid |
| Microwave | 5 minutes | 65–70 | Water/DMSO | None |
| Mechanochemical | 30–60 minutes | 55–65 | Solvent-free | p-TsOH |
Challenges and Troubleshooting
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Low Yields in Condensation :
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Byproduct Formation :
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The hydroxybenzylidene moiety can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Pharmacological and Physicochemical Properties
Anticancer Activity :
- Compound 26 from , a tert-butyl-substituted analog, exhibited potent growth inhibition (IC₅₀ = 2.1 µM) against A549 lung cancer cells by inducing apoptosis. The 3-methoxyphenyl group in the target compound may mimic this activity but requires empirical validation.
- Triazole carbohydrazones (e.g., ) showed moderate cytotoxicity, suggesting that pyrazole-carbohydrazide derivatives generally target cancer cell proliferation pathways.
Antioxidant Activity :
- Hydrazones with 2,4-dihydroxybenzylidene substituents (e.g., ) demonstrated significant radical scavenging, attributed to phenolic -OH groups.
Physicochemical Properties :
Computational and Spectroscopic Insights
- DFT Studies : Analogous compounds (e.g., ) revealed that the E-configuration of the hydrazone bond stabilizes the molecule via intramolecular hydrogen bonding (N-H···O=C).
- Spectroscopic Data : IR and NMR spectra of related compounds () confirm hydrazone formation (C=N stretch at ~1600 cm⁻¹) and pyrazole ring protons (δ 6.2–7.8 ppm in ¹H NMR).
Biological Activity
N'-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry due to its unique molecular structure and potential therapeutic applications. This article delves into the biological activities associated with this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 380.4 g/mol. The compound features a pyrazole ring substituted with hydroxy and methoxy groups, which are critical for its biological activity.
Research indicates that the compound primarily exerts its biological effects through interactions with specific cellular pathways:
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including human umbilical vein endothelial cells. This effect is believed to be mediated through the modulation of integrin beta 4 signaling pathways, which play a crucial role in cell survival and proliferation .
- Antioxidant Activity : The presence of hydroxy and methoxy groups enhances the compound's ability to scavenge free radicals, thereby contributing to its antioxidant properties. This activity may help protect cells from oxidative stress, a factor implicated in various diseases including cancer.
Biological Activity Overview
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its analogs:
- Apoptotic Effects : A study demonstrated that derivatives of pyrazole compounds, including this compound, significantly increased apoptosis rates in cancer cell lines compared to control groups. The mechanism involved activation of caspase pathways.
- Structure-Activity Relationship (SAR) : Research highlighted that modifications to the pyrazole ring and substitutions at specific positions can enhance or diminish biological activity. For instance, compounds with additional hydroxyl groups showed increased anticancer potency .
- Comparative Analyses : In comparative studies, similar compounds were evaluated for their biological activities. For example, N'-(4-Methoxybenzylidene)-5-(phenyl)-1H-pyrazole-3-carbohydrazide exhibited notable antimicrobial properties, suggesting that structural variations can lead to diverse biological effects.
Q & A
Q. What are the standard synthetic protocols for preparing N'-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves a condensation reaction between a pyrazole-5-carbohydrazide precursor and a substituted benzaldehyde derivative. Key steps include:
- Reagent selection : Use of 3-hydroxybenzaldehyde and 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in ethanol or methanol under reflux.
- Reaction optimization : Temperature control (70–80°C) and catalytic acid (e.g., glacial acetic acid) to facilitate hydrazone bond formation .
- Purification : Recrystallization from ethanol or column chromatography to isolate the product, monitored by TLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FT-IR : Confirms hydrazone (-C=N-NH-) and hydroxyl (-OH) functional groups via stretching frequencies at ~1600 cm⁻¹ (C=N) and ~3400 cm⁻¹ (O-H) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.0 ppm) and carbon signals (e.g., methoxy groups at δ 55–60 ppm) .
- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., Jmol-generated structures with CCDC deposition numbers) .
Advanced Research Questions
Q. How can DFT calculations and molecular docking predict the electronic properties and bioactivity of this compound?
- DFT methodology : Use the B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO energies (e.g., HOMO = -5.8 eV, LUMO = -1.9 eV), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to assess charge distribution and stability .
- Molecular docking : Dock the compound into protein active sites (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Analyze binding affinity (ΔG values < -7 kcal/mol) and interactions (hydrogen bonds, π-π stacking) to prioritize in vitro testing .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole-carbohydrazides?
- Substituent effect analysis : Compare bioactivity across derivatives (e.g., methoxy vs. chloro substituents) to identify structure-activity relationships (SAR). For example, electron-donating groups like -OCH₃ enhance antioxidant activity, while electron-withdrawing -Cl groups improve antimicrobial potency .
- Experimental validation : Replicate assays (e.g., MIC for antimicrobial activity) under standardized conditions (pH, solvent, cell lines) to minimize variability .
Q. How are Hirshfeld surface and AIM analyses used to study intermolecular interactions in crystallographic studies?
- Hirshfeld surfaces : Visualize close contacts (e.g., O-H···N hydrogen bonds) using CrystalExplorer. Quantify interaction contributions (e.g., 25% from H···O contacts) .
- AIM (Atoms in Molecules) : Calculate bond critical points (BCPs) to confirm non-covalent interactions (e.g., ρ ≈ 0.02 a.u. for weak hydrogen bonds) .
Methodological Challenges and Solutions
Q. How to optimize reaction yields when synthesizing hydrazone derivatives?
Q. What in vitro assays are suitable for evaluating the compound’s anticancer potential?
- MTT assay : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7 or HeLa) with 48–72 hr exposure .
- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation studies to confirm mechanism .
Data Comparison Table
| Property | Technique | Key Observations | References |
|---|---|---|---|
| Crystal Structure | X-ray diffraction | Dihedral angle: 15.2° between pyrazole and aryl rings | |
| HOMO-LUMO Gap | DFT/B3LYP | 3.9 eV (predicts charge transfer reactivity) | |
| Antimicrobial Activity | Broth microdilution | MIC = 32 µg/mL against S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
